

Application Notes and Protocols for the Analytical Detection of 4-(methylsulfinyl)phenol

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Compound of Interest

Compound Name: 4-(Methylsulfinyl)phenol

Cat. No.: B081417

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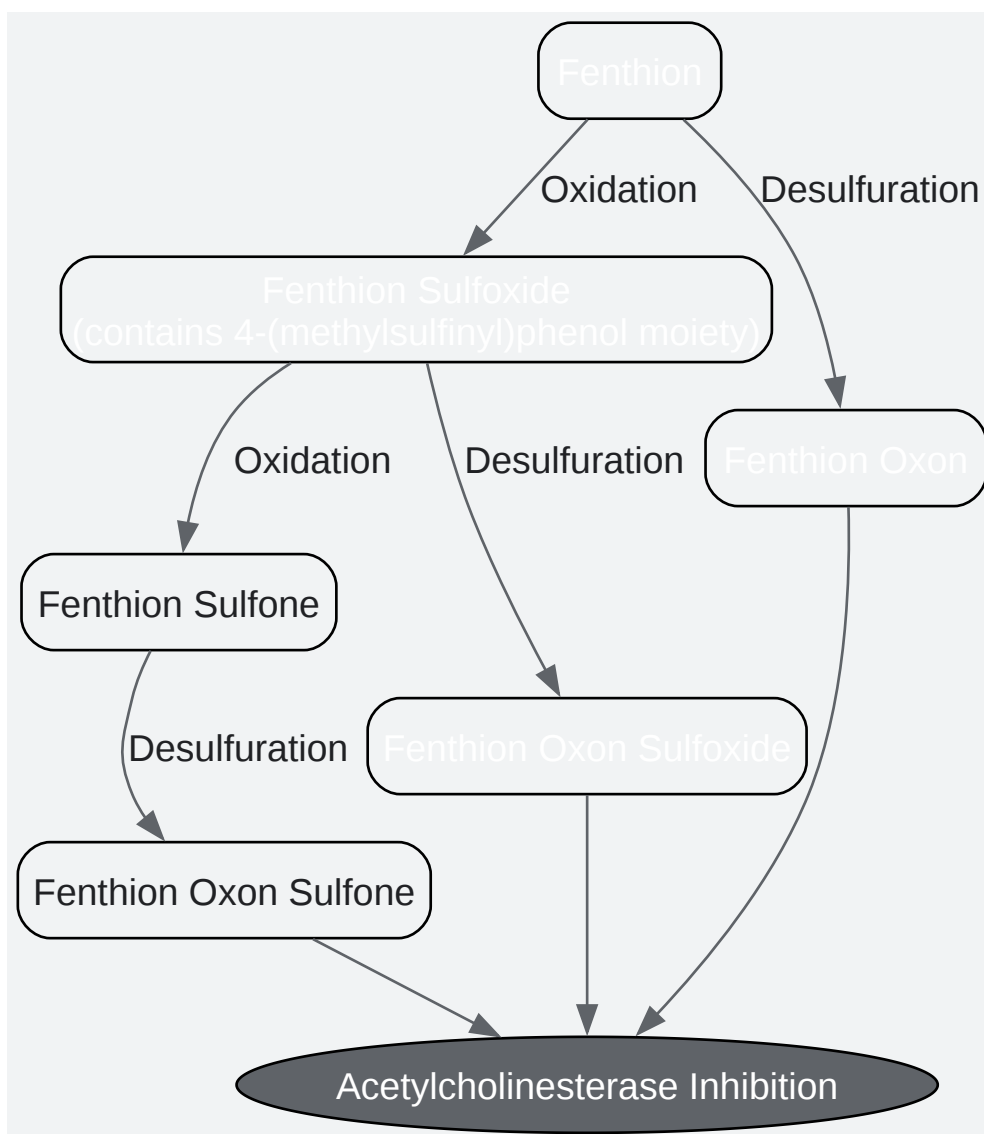
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)phenol is a molecule of interest in various fields, including environmental science and toxicology, primarily as it is a metabolite of the organophosphate insecticide Fenthion. Accurate and sensitive detection methods are crucial for monitoring its presence in different matrices and understanding its potential biological effects. These application notes provide detailed protocols for the analytical determination of **4-(methylsulfinyl)phenol** using modern chromatographic techniques.

Metabolic Pathway of Fenthion

The following diagram illustrates the metabolic pathway of Fenthion, leading to the formation of **4-(methylsulfinyl)phenol** and other metabolites. The primary mechanism of Fenthion's toxicity is the inhibition of acetylcholinesterase.



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Caption: Metabolic pathway of Fenthion leading to its various metabolites.

Analytical Methods: Quantitative Data Summary

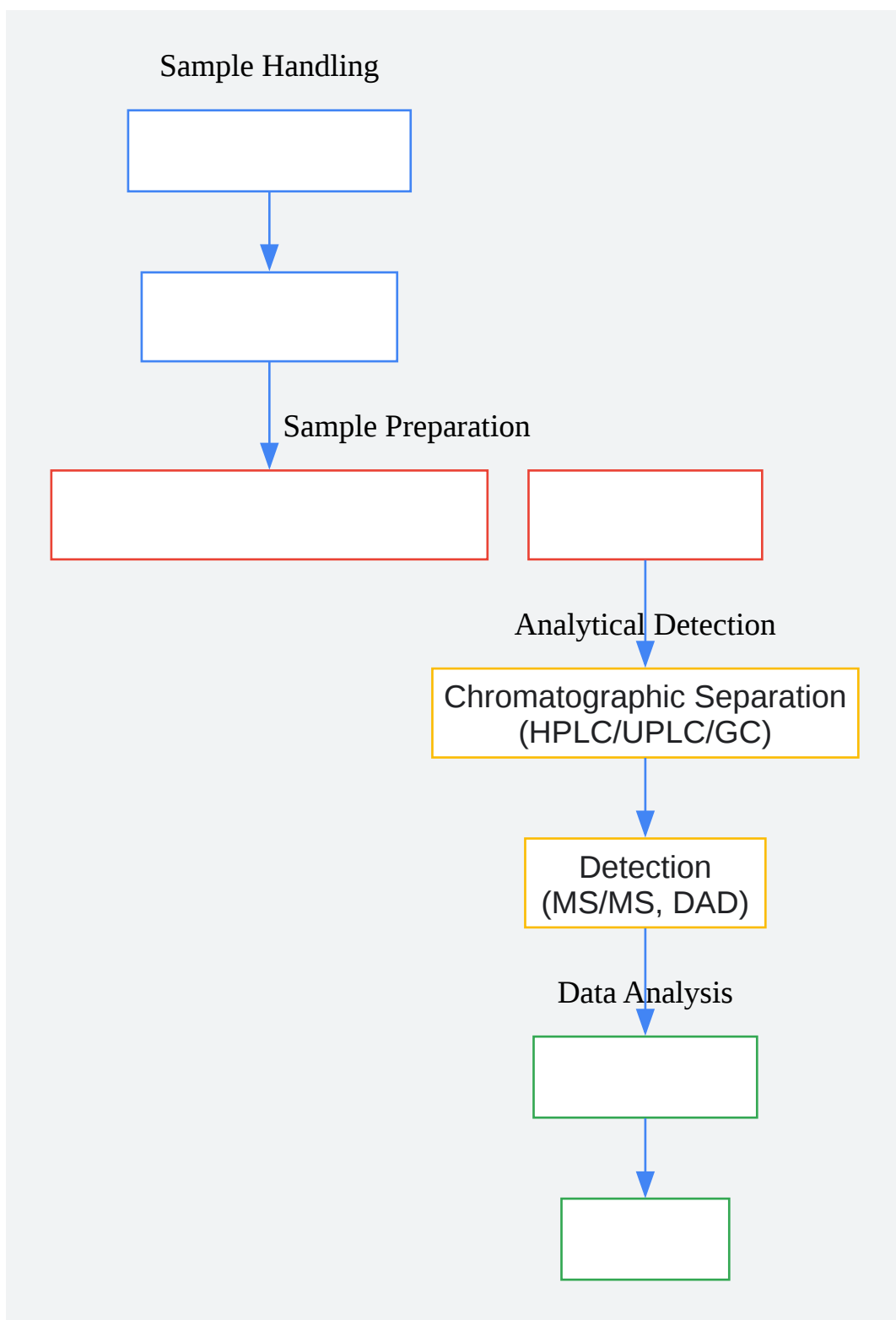
The following table summarizes the quantitative performance data for analytical methods suitable for the detection of **4-(methylsulfinyl)phenol**, adapted from studies on the parent compound, Fenthion, and its metabolites.

| Analytical Method | Matrix | Linearity (ng/mL) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
|-------------------|--|----------------------|--------------------------|-----------------------------|----------------|--------------|
| LC-ESI-MS/MS | Blood, CSF, Urine | 5 - 200 | - | - | >89% | [1] |
| UPLC-DAD | Plasma | Varies by metabolite | 0.1 - 0.2 mg/L | 0.3 - 0.6 mg/L | 87.18 - 111.02 | [2] |
| UHPLC-MS/MS | Brown Rice, Chili, Orange, Potato, Soybean | - | - | 0.01 mg/kg | 70 - 120 | [3][4][5][6] |
| QqTOF-MS | Oranges | >0.99 (r) | - | 0.005 - 0.015 mg/kg | 70 - 101 | [7] |

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of **4-(methylsulfinyl)phenol** in a given sample is depicted below.



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Caption: General workflow for the analysis of **4-(methylsulfinyl)phenol**.

Protocol 1: LC-MS/MS Method for Biological Fluids

This protocol is adapted from a validated method for the simultaneous determination of Fenthion and its metabolites in biological fluids.^[1]

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of the biological sample (plasma, urine, or cerebrospinal fluid), add an appropriate internal standard.
- Add 3 mL of acetonitrile, vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

- LC System: Agilent 1200 Series HPLC or equivalent.
- Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in methanol
- Gradient:
 - 0-2 min: 30% B
 - 2-10 min: 30% to 90% B
 - 10-12 min: 90% B

- 12-12.1 min: 90% to 30% B
- 12.1-15 min: 30% B
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions: To be determined by direct infusion of a **4-(methylsulfinyl)phenol** standard. Precursor ion would be $[M+H]^+$.

Protocol 2: UPLC-DAD Method for Plasma Samples

This protocol is based on a method for the determination of Fenthion and its metabolites in plasma.[\[2\]](#)

1. Sample Preparation (Protein Precipitation & Extraction)

- To 0.5 mL of plasma, add 1.5 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.
- Vortex vigorously for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of methanol.

2. UPLC-DAD Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Mobile Phase:

- A: 0.1% Formic acid in water
- B: Methanol
- Gradient: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- DAD Wavelength: Monitor at the wavelength of maximum absorbance for **4-(methylsulfinyl)phenol** (to be determined by UV-Vis spectroscopy).

Protocol 3: GC-MS Method for Environmental Samples

This protocol provides a general guideline for the analysis of phenolic compounds in water samples, which can be adapted for **4-(methylsulfinyl)phenol**. Derivatization is often required for GC analysis of phenols to improve volatility and chromatographic performance.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

- Extraction:
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Pass 100 mL of the water sample through the cartridge.
 - Dry the cartridge under vacuum.
 - Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).
- Derivatization (Silylation):
 - Evaporate the eluate to dryness.
 - Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
 - Heat at 60-70°C for 30 minutes.

- The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

- GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C, hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-550.
 - The mass spectrum of the derivatized **4-(methylsulfinyl)phenol** should be used for identification and quantification.

Spectroscopic Characterization

While specific spectra for **4-(methylsulfinyl)phenol** are not readily available in public databases, data for the related compound 4-(methylsulfonyl)phenol can provide some reference.^[8] The synthesis of 4-(methylsulfonyl)phenol often proceeds through the oxidation of 4-(methylthio)phenol, with **4-(methylsulfinyl)phenol** as an intermediate.^{[9][10]}

- Infrared (IR) Spectroscopy: Expected characteristic peaks for **4-(methylsulfinyl)phenol** would include a broad O-H stretch from the phenolic group, C-H stretches from the aromatic ring and methyl group, a C=C stretch from the aromatic ring, and a prominent S=O stretch.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Signals corresponding to the phenolic proton, aromatic protons (showing characteristic ortho and meta coupling), and the methyl protons adjacent to the sulfinyl group are expected.
 - ^{13}C NMR: Signals for the carbon atoms of the aromatic ring (with the carbon attached to the hydroxyl group being the most deshielded) and the methyl carbon are expected.

Disclaimer

These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. It is recommended to use a certified reference standard of **4-(methylsulfinyl)phenol** for method development and validation. Always follow appropriate laboratory safety procedures.

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